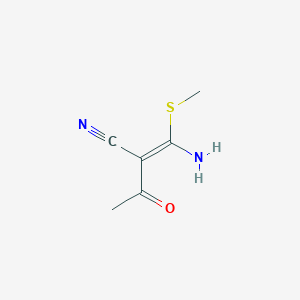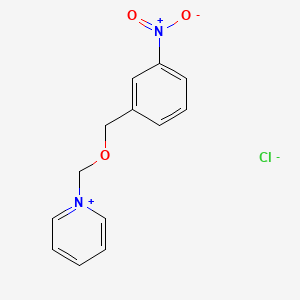
2-Acetyl-3-amino-3-(methylthio)acrylonitrile
概要
説明
2-Acetyl-3-amino-3-(methylthio)acrylonitrile is an organic compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol. This compound is characterized by the presence of an acetyl group, an amino group, a methylthio group, and an acrylonitrile moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
The synthesis of 2-Acetyl-3-amino-3-(methylthio)acrylonitrile involves several steps and specific reaction conditions. One common synthetic route includes the reaction of acetylacetone with thiourea and malononitrile under basic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization and subsequent functional group transformations to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
2-Acetyl-3-amino-3-(methylthio)acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the methylthio group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the nitrile group to an amine or the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino or methylthio groups. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds. This is often achieved using acidic or basic catalysts and involves the formation of new carbon-nitrogen or carbon-sulfur bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while reduction of the nitrile group may produce primary amines.
科学的研究の応用
2-Acetyl-3-amino-3-(methylthio)acrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals. Its structural features allow for the exploration of structure-activity relationships in drug discovery.
Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor in the synthesis of drugs with anticancer, antiviral, or antibacterial properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, dyes, and polymers. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism by which 2-Acetyl-3-amino-3-(methylthio)acrylonitrile exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect its nucleophilicity and electrophilicity.
In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA or RNA synthesis.
類似化合物との比較
2-Acetyl-3-amino-3-(methylthio)acrylonitrile can be compared with other similar compounds, such as:
2-Acetyl-3-aminoacrylonitrile: Lacks the methylthio group, which may affect its reactivity and applications.
3-Amino-3-(methylthio)acrylonitrile: Lacks the acetyl group, which may influence its chemical behavior and biological activity.
2-Acetyl-3-amino-3-(methylthio)propionitrile: Has a different carbon chain length, which can impact its physical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.
特性
IUPAC Name |
2-[amino(methylsulfanyl)methylidene]-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4(9)5(3-7)6(8)10-2/h8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFSYOPZMBCRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(N)SC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343205 | |
| Record name | 2-[amino(methylsulfanyl)methylidene]-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58955-39-8 | |
| Record name | 2-[amino(methylsulfanyl)methylidene]-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















